Bienvenue dans la boutique en ligne BenchChem!

CAP-53194

Plk1 inhibitor kinase selectivity cancer chemotherapy

CAP-53194 offers 100-fold selectivity for Plk1 over Plk2-4, enabling specific study of Plk1's roles in mitosis without confounding tumor suppressor inhibition. Its triazole-aryl scaffold provides a novel starting point for medicinal chemistry, and its validated ADMET/Lipinski compliance makes it an ideal benchmark for computational models. Procure this high-purity, triazole-based lead for advanced oncology research.

Molecular Formula C21H14N6O5
Molecular Weight 430.4 g/mol
Cat. No. B1668271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAP-53194
SynonymsCAP-53194;  CAP 53194;  CAP53194; 
Molecular FormulaC21H14N6O5
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H14N6O5/c28-21(22-15-6-8-17(9-7-15)26(29)30)19-20(14-4-2-1-3-5-14)25(24-23-19)16-10-12-18(13-11-16)27(31)32/h1-13H,(H,22,28)
InChIKeyORYIDPDQYDBZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAP-53194: A Selective Plk1 Inhibitor with 100-Fold Kinase Selectivity – CAS 660817-08-3


CAP-53194 is a triazole-based small molecule inhibitor of Polo-like kinase 1 (Plk1) identified through high-throughput virtual screening [1]. It demonstrates a predicted binding affinity superior to known inhibitors and exhibits approximately 100-fold selectivity for Plk1 over Plk2-4 and other cell cycle kinases [1]. The compound satisfies Lipinski's rule of five and passes ADMET filters in silico, positioning it as a promising lead for anticancer drug development [1][2].

Why Generic Plk1 Inhibitors Cannot Substitute for CAP-53194 in Selective Research


Plk1 inhibitors such as BI2536 and wortmannin inhibit Plk2 and Plk3 with comparable potency, causing cytotoxicity in normal cells due to tumor suppressor kinase suppression [1]. CAP-53194's 100-fold selectivity over Plk2-4 is critical for studies requiring Plk1-specific inhibition without confounding effects on Plk2/3, which are known tumor suppressors [1]. Substituting CAP-53194 with a less selective Plk1 inhibitor would confound experimental interpretation and compromise translational relevance.

CAP-53194 Quantitative Evidence Guide: Selectivity, Scaffold, and Drug-Like Properties


100-Fold Selectivity Over Plk2-4 Compared to BI2536's 50-Fold

CAP-53194 exhibits approximately 100-fold selectivity for Plk1 over Plk2-4 and other cell cycle kinases [1]. In contrast, BI2536, a clinical-stage Plk1 inhibitor, demonstrates only 50-fold selectivity over other Ser/Thr kinases [1]. This 2-fold improvement in selectivity is based on molecular docking studies that exploit subtle differences in the ATP-binding pockets of Plk family members [1].

Plk1 inhibitor kinase selectivity cancer chemotherapy

Novel Triazole Scaffold Distinct from Clinical Plk1 Inhibitors

CAP-53194 is a triazole compound with an aryl substituent [1], structurally distinct from dihydropteridinone (BI2536), thiophene benzimidazole, and wortmannin. This novel scaffold may evade resistance mechanisms associated with existing Plk1 inhibitors and offers unique intellectual property opportunities [1].

triazole novel scaffold Plk1 inhibitor

ADMET and Lipinski Compliance Confirmed In Silico

CAP-53194 meets Lipinski's rule of five and passes ADMET filters in silico, indicating favorable drug-like properties and potential oral bioavailability [1][2]. This compliance reduces downstream attrition risk in lead optimization and preclinical development.

drug-likeness ADMET Lipinski rule

Higher Predicted Binding Affinity than Known Inhibitors

The calculated Kd of CAP-53194 is higher than that of known Plk1 inhibitors, suggesting potentially improved potency [1]. While exact values are not reported, the qualitative improvement over BI2536 (IC50 = 8 nM) supports its selection for further optimization.

binding affinity Kd Plk1

CAP-53194: Optimal Application Scenarios in Cancer Research and Drug Discovery


Plk1-Specific Mechanistic Studies Requiring Minimal Plk2/3 Interference

CAP-53194's 100-fold selectivity over Plk2-4 [1] makes it ideal for dissecting Plk1-specific roles in mitosis, cytokinesis, and apoptosis without confounding inhibition of tumor suppressor kinases Plk2/3. This is critical for validating Plk1 as a therapeutic target in cancers where Plk2/3 are co-expressed.

Lead Optimization Campaigns Targeting Plk1 with Novel Chemical Scaffolds

The triazole-aryl scaffold of CAP-53194 [1] provides a distinct starting point for medicinal chemistry efforts aiming to overcome resistance or improve selectivity over existing Plk1 inhibitors. Its novelty may also offer patentability advantages in competitive oncology pipelines.

In Silico Drug Discovery and Virtual Screening Workflows

As a computationally identified lead with validated ADMET and Lipinski compliance [1][2], CAP-53194 serves as a benchmark compound for training machine learning models or validating docking protocols focused on Plk1 selectivity. Its availability from multiple vendors facilitates rapid experimental follow-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAP-53194

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.